molecular formula C5H4BrF3N2 B6162959 4-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole CAS No. 2169440-61-1

4-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole

Cat. No.: B6162959
CAS No.: 2169440-61-1
M. Wt: 229.00 g/mol
InChI Key: ZHLJCIXUGBJRGN-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

The pyrazole nucleus is a cornerstone in modern chemical research, primarily due to the wide spectrum of biological activities exhibited by its derivatives. In medicinal chemistry, the pyrazole scaffold is present in numerous approved drugs. For instance, Celecoxib is a well-known non-steroidal anti-inflammatory drug (NSAID) used to treat arthritis, while other derivatives have found applications as anticancer, antimicrobial, analgesic, and antidepressant agents. uni.lumyskinrecipes.com

Beyond pharmaceuticals, pyrazole derivatives are crucial in the agrochemical industry, forming the active core of many herbicides, insecticides, and fungicides. researchgate.net Their efficacy often stems from their ability to inhibit specific enzymes in pests or weeds. Furthermore, in material science, the unique photophysical properties of certain pyrazole-containing molecules are being harnessed to develop fluorescent chemosensors for ion detection, as well as functional materials for applications like organic light-emitting diodes (OLEDs). rsc.orgnih.gov The broad utility across these fields ensures that research into novel pyrazole derivatives remains a vibrant and highly productive area of investigation. rsc.org

Importance of Halogenated and Fluorinated Pyrazoles in Chemical Design

The strategic introduction of halogen atoms, particularly fluorine and bromine, onto the pyrazole scaffold is a powerful tool in modern chemical design. Halogenation can profoundly alter a molecule's physicochemical properties, which is often advantageous for biological applications.

Fluorine and trifluoromethyl (-CF3) groups are of particular interest. The incorporation of a trifluoromethyl group can significantly increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes. bldpharm.com Furthermore, the high electronegativity of fluorine can alter the acidity of nearby protons and influence the molecule's metabolic stability by blocking sites susceptible to oxidative degradation by enzymes. These attributes often lead to improved pharmacokinetic profiles and enhanced biological efficacy. bldpharm.comuni.lu Consequently, fluorinated pyrazoles are a prominent feature in many modern pharmaceuticals and agrochemicals. uni.lusynhet.com

Bromine, on the other hand, serves a dual purpose. As a halogen, it contributes to the molecule's lipophilicity and can participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding. More importantly, a bromine atom attached to an aromatic ring or, as in the case of a bromomethyl group (-CH2Br), to a side chain, serves as an excellent synthetic handle. The carbon-bromine bond is relatively weak and can be readily cleaved to form carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions (e.g., Suzuki, Sonogashira) or nucleophilic substitution, making brominated pyrazoles key intermediates for building more complex molecular architectures.

Rationale for Academic Research on 4-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole

The specific compound, this compound, emerges as a molecule of significant academic and industrial interest based on its distinct structural features. It combines a trifluoromethyl group at the N1 position with a reactive bromomethyl group at the C4 position of the pyrazole ring. This unique combination suggests its primary value as a versatile building block for the synthesis of novel, highly functionalized pyrazole derivatives.

The rationale for focused research on this compound can be broken down as follows:

Synthetic Versatility : The bromomethyl group is a highly reactive functional group. It is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of substituents at the 4-position of the pyrazole ring, including ethers, esters, amines, and thioethers, as well as the formation of new carbon-carbon bonds. This reactivity is exemplified in patents where similar bromomethyl pyrazoles are used as key intermediates in the synthesis of complex agrochemicals.

Bioisosteric Replacement and Analogue Synthesis : The trifluoromethyl group at the N1 position is a common feature in many bioactive molecules, valued for its contribution to metabolic stability and lipophilicity. bldpharm.comuni.lu The this compound scaffold allows researchers to systematically synthesize libraries of compounds where the group attached to the 4-position is varied. This is a classic strategy in medicinal and agrochemical research to explore structure-activity relationships (SAR) and optimize the biological activity of a lead compound.

Precursor to Advanced Functional Molecules : The ability to easily modify the 4-position makes this compound an ideal starting material for creating molecules with tailored properties. For example, it could be used to synthesize novel ligands for coordination chemistry, building blocks for functional polymers, or probes for chemical biology. The foundational pyrazole structure, enhanced by the trifluoromethyl group, provides a stable and promising core for such advanced applications.

Given the established importance of fluorinated pyrazoles and the synthetic utility of bromomethylated heterocycles, this compound stands out as a high-potential synthetic intermediate. Academic research focusing on the synthesis, reactivity, and application of this compound would likely lead to the development of efficient synthetic methodologies and the discovery of new molecules with valuable biological or material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2169440-61-1

Molecular Formula

C5H4BrF3N2

Molecular Weight

229.00 g/mol

IUPAC Name

4-(bromomethyl)-1-(trifluoromethyl)pyrazole

InChI

InChI=1S/C5H4BrF3N2/c6-1-4-2-10-11(3-4)5(7,8)9/h2-3H,1H2

InChI Key

ZHLJCIXUGBJRGN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1C(F)(F)F)CBr

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Bromomethyl 1 Trifluoromethyl 1h Pyrazole

Precursor Synthesis Strategies for Substituted Pyrazole (B372694) Rings

The assembly of the core 1-(trifluoromethyl)-1H-pyrazole structure is a critical initial phase. This typically involves forming the pyrazole ring and ensuring the correct placement of the trifluoromethyl group.

Cyclization Reactions for Pyrazole Core Formation

The formation of the pyrazole ring is a foundational step in organic synthesis. Several classical and modern methods are employed, with the choice often depending on the desired substitution pattern and the availability of starting materials.

One of the most common and versatile methods is the condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives. nih.govacs.org This reaction is a straightforward approach to forming the pyrazole heterocycle. For the synthesis of a 1-substituted pyrazole, a substituted hydrazine, in this case, trifluoromethylhydrazine, would be required. However, trifluoromethylhydrazine is a transiently-generated intermediate with a short solution-state half-life of approximately six hours, which presents stability challenges. nih.govacs.org

Another powerful strategy is the [3+2] cycloaddition reaction . This method involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, nitrile imines are often used as the 1,3-dipole, which then react with alkenes or alkynes. nih.govacs.orgnih.gov This approach can offer high regioselectivity in the formation of the pyrazole ring. nih.gov

Lewis acid-mediated cyclizations and related transformations of hydrazones also serve as a viable route to the pyrazole core. nih.govacs.org These reactions provide an alternative pathway that can be tailored to specific synthetic needs.

Cyclization MethodKey ReactantsCharacteristics
1,3-Dicarbonyl Condensation 1,3-Dicarbonyl compound, Hydrazine derivativeA common, versatile, and direct method for pyrazole ring formation. nih.govacs.org
[3+2] Cycloaddition Nitrile imine, Alkene/AlkyneOffers high regio- and diastereoselectivity. nih.gov
Hydrazone Cyclization Hydrazone derivativeAn alternative pathway often mediated by Lewis acids. nih.govacs.org

Introduction of the Trifluoromethyl Moiety

The trifluoromethyl (-CF3) group is crucial for modulating the electronic properties and biological activity of molecules. Its introduction into the pyrazole ring can be achieved either by using a CF3-containing building block from the outset or by post-synthesis functionalization.

The most direct method is the use of trifluoromethylated precursors in the cyclization reaction. For instance, a trifluoromethyl-substituted 1,3-dicarbonyl compound can be condensed with a hydrazine to yield a trifluoromethylated pyrazole directly. mdpi.com A practical, one-step synthesis involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with a substituted hydrazine, which produces a regioisomeric mixture of 3-(trifluoromethyl)- and 5-(trifluoromethyl)-pyrazoles. acs.org Similarly, trifluoroacetonitrile imines can be used in [3+2] cycloaddition reactions to build the trifluoromethylated pyrazole ring system. nih.gov

Alternatively, post-cyclization trifluoromethylation strategies have been developed more recently. nih.govacs.org These methods involve introducing the -CF3 group onto a pre-formed pyrazole ring. While this can sometimes present challenges with regioselectivity, it offers flexibility in the synthetic design.

A one-pot approach for synthesizing N-trifluoromethyl pyrazoles has been developed using di-Boc trifluoromethylhydrazine, which generates the reactive trifluoromethylhydrazine in situ for cyclization with various dicarbonyl compounds. nih.govacs.org Optimization of these conditions, particularly the use of a strong acid in a solvent like dichloromethane (DCM), is critical to suppress the formation of undesired products resulting from the instability of the trifluoromethylhydrazine intermediate. nih.govacs.org

Regioselective Bromomethylation Approaches

Once the 4-methyl-1-(trifluoromethyl)-1H-pyrazole precursor is synthesized, the next critical step is the regioselective introduction of a bromine atom onto the methyl group to form the final product.

Bromination Techniques for Side-Chain Functionalization (e.g., using N-bromosuccinimide)

The conversion of a methyl group adjacent to an aromatic ring (a benzylic or, in this case, a heteroaromatic-methyl group) to a bromomethyl group is typically achieved through a free-radical substitution reaction. The Wohl-Ziegler reaction is the most prominent method for this transformation. wikipedia.org

This reaction employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under UV irradiation. wikipedia.org NBS is favored over molecular bromine (Br2) because it provides a low, constant concentration of bromine radicals, which favors substitution at the allylic or benzylic position over addition to a double bond. organic-chemistry.orgchem-station.com The reaction is typically carried out in a non-polar solvent, with carbon tetrachloride (CCl4) being the traditional choice, although safer alternatives are now preferred. wikipedia.orgorganic-chemistry.org The bromination of methyl-substituted trifluoromethyl pyrazoles with NBS under mild conditions has been shown to be an effective functionalization method. acs.org

Optimized Conditions for Bromomethyl Group Introduction

The efficiency and selectivity of the Wohl-Ziegler bromination are highly dependent on the reaction conditions. Key parameters must be carefully controlled to maximize the yield of the desired 4-(bromomethyl) product and minimize side reactions.

Key Optimization Parameters for Wohl-Ziegler Bromination

ParameterConditionRationale
SolventAnhydrous, non-polar solvents like carbon tetrachloride (CCl4) or trifluorotoluene. wikipedia.orgPrevents ionic side reactions and hydrolysis of the product. NBS has low solubility, which helps maintain a low bromine concentration. organic-chemistry.org
InitiatorRadical initiators (e.g., AIBN, benzoyl peroxide) or UV/visible light irradiation. wikipedia.orgresearchgate.netTo initiate the reaction by generating bromine radicals. Photochemical methods can offer mild and scalable procedures. strath.ac.uk
TemperatureTypically refluxing temperature of the solvent. wikipedia.orgProvides the necessary energy for radical formation and propagation.
Reagent PurityFreshly recrystallized NBS is often used.Impure NBS may contain excess bromine or HBr, leading to unwanted side reactions.

Successful bromination is often indicated by a vigorous reaction once initiated, and completion is observed when the denser NBS is consumed and replaced by the less dense succinimide, which floats. wikipedia.org

One-Pot and Multicomponent Synthetic Protocols

To improve efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions are highly desirable in modern organic synthesis. These protocols combine multiple synthetic steps into a single reaction vessel without the need for isolating intermediates.

For the synthesis of compounds like 4-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole, a one-pot protocol could potentially combine the pyrazole ring formation with the subsequent bromination. Research has demonstrated the feasibility of one-pot, three-component reactions for synthesizing functionalized trifluoromethylated pyrazoles. bohrium.com An efficient protocol for the one-pot regioselective synthesis of 4-bromopyrazole derivatives has been developed using 1,3-diketones, arylhydrazines, and a brominating agent (N-bromosaccharin) under solvent-free conditions with a solid acid catalyst. researchgate.net While this specific example doesn't use a trifluoromethyl hydrazine, it establishes a proof of concept for combining cyclization and C4-bromination in a single step.

Furthermore, one-pot syntheses of 1-aryl-3-trifluoromethylpyrazoles have been developed, showcasing the streamlining of trifluoromethylated pyrazole construction. acs.org These advanced synthetic strategies represent a move towards more sustainable and atom-economical chemical manufacturing.

Methodologies for Yield Enhancement and Reaction Efficiency

Optimizing the synthesis of this compound involves a careful selection of reagents and conditions to maximize the product yield while minimizing the formation of byproducts, such as di-brominated or ring-brominated species. The key to an efficient synthesis lies in the effective generation of bromine radicals and their selective reaction with the 4-methyl group.

Detailed research findings on the optimization of this specific reaction are often found within the experimental sections of patents and specialized chemical literature. A notable example, while not for the exact target compound, describes the synthesis of the structurally similar 4-bromomethyl-5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole. In this patented procedure, the starting 4-methyl pyrazole derivative is treated with bromine in carbon tetrachloride, using benzoyl peroxide as a radical initiator. The reaction is facilitated by external light irradiation and heating, leading to a reported yield of 80.2% after 2.5 hours. google.com This method highlights the efficacy of traditional radical bromination techniques for this class of compounds.

Table 1: Reaction Conditions for the Synthesis of a Structurally Similar Pyrazole Derivative

Parameter Condition
Starting Material 5-difluoromethoxy-1,4-dimethyl-3-trifluoromethyl-1H-pyrazole
Brominating Agent Bromine (Br₂)
Solvent Carbon Tetrachloride (CCl₄)
Initiator Benzoyl Peroxide
External Factor Light Irradiation
Reaction Time 2.5 hours

Further enhancements in reaction efficiency and safety can be achieved by employing N-bromosuccinimide (NBS) as the brominating agent. NBS is a versatile and safer alternative to liquid bromine for allylic and benzylic brominations. The reaction is typically initiated by either a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), or by photochemical means. The use of (trifluoromethyl)benzene as a solvent is a notable improvement over the traditionally used carbon tetrachloride, which is toxic and environmentally harmful. nih.gov

The choice of radical initiator and reaction solvent can significantly impact the reaction's efficiency. For instance, benzylic brominations using NBS in (trifluoromethyl)benzene with photochemical activation have been shown to proceed cleanly and rapidly, often resulting in high yields. nih.gov This approach avoids the need for potentially hazardous reagents and can be considered a greener synthetic route.

Table 2: Comparison of Initiators for NBS Bromination in (Trifluoromethyl)benzene

Initiator Efficacy
2,2'-azobisisobutyronitrile (AIBN) Effective
1,1'-azobis(cyclohexanecarbonitrile) Effective
Benzoyl Peroxide Effective

The photochemical bromination of N-substituted 3-methyl-2-pyrazolin-5-ones with NBS in chloroform has also been investigated, demonstrating that the reaction outcome is highly dependent on the photolysis time and the specific substitution pattern of the pyrazole ring. mdpi.com This suggests that for the synthesis of this compound, careful control of the reaction time under photochemical conditions is crucial to prevent over-bromination or other side reactions.

Reactivity and Transformational Chemistry of 4 Bromomethyl 1 Trifluoromethyl 1h Pyrazole

Nucleophilic Substitution Reactions at the Bromomethyl Site

The carbon-bromine bond in the bromomethyl group is polarized, rendering the methylene (B1212753) carbon electrophilic and the bromine atom a good leaving group. This configuration makes the compound an excellent substrate for S"N"2-type nucleophilic substitution reactions. A wide array of nucleophiles can be employed to displace the bromide ion, leading to the formation of diverse molecular architectures.

Synthesis of Alkylated and Arylated Derivatives

The formation of new carbon-carbon bonds at the methyl site can be achieved through reactions with carbon-based nucleophiles. While specific examples utilizing 4-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole in these reactions are not extensively documented in dedicated studies, the reactivity pattern of benzylic-type halides is well-established in organic synthesis.

Strong nucleophiles, such as organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li), are expected to react readily with the substrate to form alkylated pyrazole (B372694) derivatives. Similarly, stabilized carbanions, such as enolates derived from 1,3-dicarbonyl compounds, can be used to introduce more complex alkyl chains. This reaction would typically proceed by treating the enolate precursor with a suitable base to generate the nucleophile, followed by the addition of the pyrazole substrate.

The synthesis of arylated derivatives via direct nucleophilic substitution is less common but can be achieved using potent organometallic aryl nucleophiles. These reactions provide a direct route to connect an aryl or heteroaryl moiety to the pyrazole core through a methylene linker.

Table 1: Potential Alkylation and Arylation Reactions

Nucleophile TypeReagent ExampleExpected Product Structure
Grignard ReagentEthylmagnesium bromide4-Ethyl-1-(trifluoromethyl)-1H-pyrazole
EnolateDiethyl malonate anionDiethyl 2-((1-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)malonate
OrganolithiumPhenyllithium4-Benzyl-1-(trifluoromethyl)-1H-pyrazole

Formation of Sulfur-Containing Analogs (e.g., Thiols, Isothioureas)

The reaction of this compound with sulfur-containing nucleophiles is a robust method for introducing sulfur functionalities. These reactions are typically efficient due to the high nucleophilicity of sulfur species (the "thiophile" effect).

A notable example involves the reaction with hydrosulfide (B80085) sources to generate the corresponding thiol. For instance, a patent discloses the reaction of a closely related substrate, 4-bromomethyl-5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole, with sodium hydrosulfide hydrate, demonstrating the feasibility of this transformation within this class of compounds. google.com This suggests that this compound would react similarly to yield (1-(trifluoromethyl)-1H-pyrazol-4-yl)methanethiol.

Another important transformation is the formation of isothiourea derivatives. This is typically achieved by reacting the bromomethyl compound with thiourea (B124793). The initial S-alkylation of thiourea forms an isothiouronium salt, which can be a stable final product or a versatile intermediate for the synthesis of other sulfur-containing heterocycles or the corresponding thiol upon hydrolysis. Syntheses of various pyrazole acyl thiourea derivatives have been reported, indicating the compatibility of the pyrazole scaffold with this functionality. nih.gov

Table 2: Synthesis of Sulfur-Containing Analogs

NucleophileReagentProduct Class
HydrosulfideSodium hydrosulfide (NaSH)Thiol
ThiolateSodium thiophenoxide (NaSPh)Thioether
ThioureaThiourea (SC(NH₂)₂)Isothiouronium salt

Reaction with Nitrogen-Containing Nucleophiles

Nitrogen-based nucleophiles, such as ammonia, primary and secondary amines, and azide (B81097) ions, readily participate in substitution reactions with this compound to form a variety of nitrogen-containing derivatives.

The reaction with primary or secondary amines, known as N-alkylation, yields the corresponding secondary or tertiary amines, respectively. These reactions are fundamental in building more complex molecules and are often used in the synthesis of biologically active compounds. syr.edu The reaction conditions can be tuned to control the degree of alkylation.

The use of sodium azide as a nucleophile provides a straightforward route to 4-(azidomethyl)-1-(trifluoromethyl)-1H-pyrazole. Azides are highly valuable synthetic intermediates that can be subsequently converted into primary amines via reduction (e.g., using triphenylphosphine (B44618) in the Staudinger reaction or catalytic hydrogenation) or used in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

Transition-Metal-Catalyzed Cross-Coupling Reactions

While nucleophilic substitution is a primary mode of reactivity, the C(sp³)–Br bond of the bromomethyl group can also participate in transition-metal-catalyzed cross-coupling reactions. This approach offers a powerful alternative for forming carbon-carbon bonds, particularly with aryl and vinyl partners, which are not typically introduced via S"N"2 mechanisms.

Suzuki-Miyaura Coupling and Related Methodologies

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, typically involving the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. While the coupling of C(sp²)-halides (e.g., bromoarenes) is most common, the use of benzylic halides, such as this compound, has been successfully demonstrated in analogous systems. nih.govlookchem.comrsc.org

This reaction would involve the coupling of the pyrazole substrate with an aryl- or vinylboronic acid (or a related boronic ester) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The key steps in the catalytic cycle are the oxidative addition of the palladium(0) complex into the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the desired product and regenerate the catalyst.

The choice of ligand is critical for achieving high efficiency and preventing side reactions. Ligands such as JohnPhos have been found to be effective for the Suzuki-Miyaura coupling of benzylic bromides. nih.gov The reaction provides a powerful method for synthesizing diarylmethane-type structures where one of the aryl groups is the pyrazole heterocycle. lookchem.comacs.org

Table 3: Representative Suzuki-Miyaura Coupling Reaction

ComponentExampleRole
ElectrophileThis compoundSubstrate
NucleophilePhenylboronic acidSource of aryl group
CatalystPalladium(II) acetate (B1210297) (Pd(OAc)₂)Pre-catalyst
LigandJohnPhosStabilizes Pd center
BasePotassium carbonate (K₂CO₃)Activates boronic acid
SolventN,N-Dimethylformamide (DMF)Reaction medium

Other Carbon-Carbon Bond Forming Reactions

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions could potentially be applied to this compound, although specific examples are less common than for C(sp²)-halides.

The Sonogashira coupling, which couples terminal alkynes with organic halides, is a powerful tool for C-C bond formation. While typically applied to aryl or vinyl halides, some methods have been developed for C(sp³)-halides. Application to this pyrazole substrate would yield 4-alkynyl-1-(trifluoromethyl)-1H-pyrazoles, which are valuable building blocks. However, the Sonogashira coupling of related 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde proceeds at the C-Cl bond on the ring, not a side chain. nih.gov

Other cross-coupling reactions, such as the Heck reaction (coupling with alkenes) or Negishi coupling (using organozinc reagents), could also be envisioned. The success of these transformations would heavily depend on the development of specific catalytic systems capable of activating the C(sp³)–Br bond of the pyrazole substrate without promoting unwanted side reactions like β-hydride elimination.

Cycloaddition Reactions and Heterocyclic Annulations

Cycloaddition and annulation reactions are powerful strategies for constructing fused heterocyclic systems. The pyrazole core, particularly when functionalized, can participate in these reactions to yield polycyclic structures of significant interest in medicinal and materials chemistry.

The synthesis of fused pyrazole systems, such as pyrrolo[3,4-c]pyrazoles, often involves [3+2] cycloaddition reactions. researchgate.net In these reactions, trifluoromethylated nitrile imines, generated in situ from corresponding hydrazonoyl bromides, can react with dipolarophiles like maleimides. researchgate.net This approach has been successfully applied under solvent-free mechanochemical conditions to produce a series of trifluoromethylated pyrrolo[3,4-c]pyrazoles. researchgate.net While direct cycloaddition using this compound as the starting material is not explicitly detailed, its bromomethyl group can be chemically elaborated into a suitable dipolarophile or 1,3-dipole precursor to facilitate such transformations.

Another strategy for forming fused systems is through annulation, where a new ring is built onto the existing pyrazole core. For instance, trifluoromethyl-substituted pyrazolo[4,3-c]pyridines have been synthesized from 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde precursors. nih.gov This involves a Sonogashira cross-coupling with terminal alkynes, followed by a cyclization reaction to form the pyridine (B92270) ring. nih.gov This highlights a pathway where functional groups on the pyrazole ring are manipulated to construct an adjacent heterocyclic ring. The 4-(bromomethyl) group on the target compound is a prime candidate for conversion into functionalities that could participate in similar annulation sequences.

The table below summarizes a representative cycloaddition reaction for the formation of a fused pyrazole system.

Reactant 1Reactant 2ConditionsProductYield
Trifluoroacetonitrile imine (in situ generated)N-Aryl maleimideBall-milling, solvent-freeTrifluoromethylated pyrrolo[3,4-c]pyrazoleNot specified

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.govrsc.org This reaction is widely used to link different molecular fragments, and pyrazole-triazole hybrids are of significant interest due to their biological activities. kit.eduresearchgate.net

The synthesis of these hybrids typically involves the reaction of a pyrazolyl azide with a terminal alkyne, or a pyrazolyl alkyne with an organic azide, in the presence of a copper(I) catalyst. nih.govnih.gov The this compound is an ideal precursor for participating in CuAAC reactions. The bromomethyl group can be readily converted into an azide functionality via nucleophilic substitution with sodium azide. Alternatively, it can be transformed into an alkynyl group through various synthetic routes. The resulting pyrazole-azide or pyrazole-alkyne can then be "clicked" with a corresponding reaction partner to furnish the desired triazole-linked pyrazole. kit.edunih.gov

A general synthetic route allows for the N-functionalization of the pyrazole core before the CuAAC reaction, enabling the creation of a diverse library of multi-substituted pyrazole-triazole hybrids. kit.eduresearchgate.net One-pot strategies have also been developed that avoid the isolation of potentially hazardous azide intermediates. kit.edu

The table below outlines the general scheme for synthesizing triazole-linked pyrazoles using CuAAC.

Pyrazole PrecursorAlkyne/Azide PartnerCatalyst SystemProduct
Pyrazolyl AzideTerminal AlkyneCuSO₄, Sodium Ascorbate1,4-Disubstituted Pyrazolyl-Triazole
Pyrazolyl AlkyneOrganic AzideCu(I) source1,4-Disubstituted Pyrazolyl-Triazole

Functionalization Strategies on the Pyrazole Ring

Further diversification of the this compound scaffold can be achieved by directly functionalizing the pyrazole ring itself. The electronic nature of the ring, heavily influenced by the substituents, dictates the feasibility and regioselectivity of these transformations.

Metal-halogen exchange is a powerful tool for introducing a variety of functional groups onto heterocyclic rings. thieme-connect.com For pyrazole systems, this typically involves the reaction of a bromo-substituted pyrazole with an organolithium reagent, such as n-butyllithium (n-BuLi), to generate a lithiated pyrazole intermediate. thieme-connect.comresearchgate.net This highly reactive intermediate can then be trapped with various electrophiles to install new substituents.

For example, the bromine atom on 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole can undergo a bromine-lithium exchange. researchgate.netenamine.net The resulting lithiated species can be subsequently treated with electrophiles like dimethylformamide (DMF) or carbon dioxide (CO₂) to yield the corresponding aldehyde or carboxylic acid, respectively. researchgate.netenamine.net This strategy allows for the regioselective introduction of functional groups at the C4 position. researchgate.netenamine.net Similarly, lithiation at the C5 position of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, followed by electrophilic trapping, has been used to synthesize a range of functionalized pyrazoles. thieme-connect.comresearchgate.net

Starting MaterialReagentsElectrophileProduct
4-Bromo-1-methyl-5-(trifluoromethyl)pyrazole1. n-BuLi2. DMF1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
4-Bromo-1-methyl-5-(trifluoromethyl)pyrazole1. n-BuLi2. CO₂1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
1-Methyl-3-(trifluoromethyl)-1H-pyrazole1. n-BuLi2. I₂5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Electrophilic aromatic substitution is a fundamental reaction for arenes, but its application to pyrazoles is more complex. The pyrazole ring is considered an electron-deficient heterocycle, and this deficiency is significantly exacerbated by the presence of a strongly electron-withdrawing trifluoromethyl group. vanderbilt.eduyoutube.com This deactivation makes the pyrazole ring much less nucleophilic and therefore less reactive towards electrophiles compared to benzene. youtube.com

Despite this, electrophilic substitution on trifluoromethyl-pyrazoles can occur under specific conditions. For instance, iodination of 1-aryl-3-CF₃-1H-pyrazoles has been achieved. researchgate.net The regioselectivity of the reaction is highly dependent on the reagents used. Treatment with n-BuLi followed by iodine leads exclusively to the 5-iodo derivative via a lithiation-trapping mechanism. researchgate.net In contrast, using ceric ammonium (B1175870) nitrate (B79036) (CAN) and iodine results in the formation of the 4-iodo isomer, indicating a different, likely radical-mediated, mechanism that can be considered a formal electrophilic substitution. researchgate.net Friedel-Crafts alkylation and acylation reactions are generally not feasible on such highly deactivated rings. vanderbilt.edu

Influence of Trifluoromethyl Group on Compound Reactivity and Selectivity

The trifluoromethyl (CF₃) group exerts a profound influence on the chemical properties of the pyrazole ring through its powerful electron-withdrawing inductive effect (-I effect). youtube.com This effect is central to the reactivity and selectivity observed in various transformations of this compound.

Reactivity: The CF₃ group deactivates the pyrazole ring towards electrophilic attack by reducing its electron density. youtube.com This makes reactions like nitration or Friedel-Crafts challenging. Conversely, it increases the acidity of the C-H protons on the pyrazole ring, making them more susceptible to deprotonation by strong bases. This is a key factor in directed ortho-metalation and metal-halogen exchange reactions, where the regioselectivity of lithiation can be controlled. researchgate.netepfl.ch For example, the metalation of 1-methyl-3-(trifluoromethyl)pyrazole occurs selectively at the C5 position, regardless of the base used, due to the acidifying effect of the adjacent CF₃ group (when considering the N1-methyl group). researchgate.netepfl.ch

Selectivity: The CF₃ group is a meta-director in electrophilic aromatic substitution on trifluoromethylbenzene, deactivating the ortho and para positions more than the meta position. vanderbilt.eduyoutube.com While direct electrophilic substitution on the pyrazole ring is less common, the electronic influence of the CF₃ group is crucial in directing other reactions. In cycloaddition reactions, the electron-withdrawing nature of the CF₃ group can influence the energy levels of the frontier molecular orbitals of the pyrazole system, affecting the rate and regioselectivity of the reaction with 1,3-dipoles. nih.gov The group's steric bulk is generally considered minimal, but its electronic effects dominate the regiochemical outcomes of many functionalization reactions. researchgate.netepfl.ch

Role As a Versatile Synthetic Building Block in Organic Chemistry

Applications in the Construction of Complex Molecular Scaffolds

The reactive nature of the bromomethyl group in 4-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole makes it an excellent electrophile for alkylation reactions with a wide array of nucleophiles. This reactivity is central to its application in the construction of complex molecular scaffolds. Organic chemists can readily introduce the 1-(trifluoromethyl)-1H-pyrazol-4-ylmethyl moiety into various molecular systems, including those containing hydroxyl, thiol, and amino functionalities.

For instance, the alkylation of phenols, thiophenols, and amines with this compound leads to the formation of corresponding ether, thioether, and amine linkages. These reactions are fundamental in linking the pyrazole (B372694) core to other heterocyclic or aromatic systems, thereby generating more elaborate and sterically demanding molecular architectures. The resulting complex scaffolds are often investigated for their potential biological activities.

While specific examples detailing the direct use of this compound in the synthesis of intricate polycyclic systems are not extensively documented in publicly available literature, the synthetic utility of analogous bromomethyl-substituted heterocycles is well-established. These related compounds are routinely employed in tandem reactions, such as alkylation followed by intramolecular cyclization, to construct fused heterocyclic systems. It is therefore highly probable that this compound serves as a key intermediate in proprietary industrial synthesis of complex molecules.

Table 1: Representative Nucleophilic Substitution Reactions

Nucleophile Resulting Linkage Potential Application of Product
Phenol Ether Synthesis of biologically active aryl ethers
Thiophenol Thioether Construction of sulfur-containing heterocyclic scaffolds
Amine Secondary or Tertiary Amine Formation of complex amines and polyaza scaffolds
Carboxylate Ester Introduction of a labile linkage for prodrug strategies
Azide (B81097) Azide Precursor for triazole formation via "click" chemistry

Strategic Intermediate in Agrochemical Synthesis

The pyrazole ring is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this heterocyclic core. researchgate.net Trifluoromethyl-substituted pyrazoles, in particular, are prominent in a variety of modern herbicides, fungicides, and insecticides. researchgate.net The inclusion of the trifluoromethyl group often leads to enhanced efficacy and a more favorable toxicological profile.

While specific, publicly disclosed commercial agrochemicals derived directly from this compound are not readily identifiable, the importance of this structural motif is evident from the numerous patents and research articles describing the synthesis and biological evaluation of related compounds. For example, pyrazole carboxamides are a significant class of fungicides, and the synthesis of these molecules often involves the coupling of a pyrazole-containing fragment with an appropriate amine. The bromomethyl functionality of this compound provides a straightforward route to introduce the necessary side chains or linkers required for biological activity.

Furthermore, the 1-(trifluoromethyl)pyrazole moiety is a key component of certain herbicides. Although the exact synthetic pathways for many commercial products are proprietary, it is plausible that this compound serves as a key intermediate in the synthesis of active ingredients where the pyrazole ring is connected to another aromatic or heterocyclic system via a methylene (B1212753) bridge.

Precursor in Medicinal Chemistry Design and Scaffold Engineering

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates targeting diverse biological pathways. nih.gov The trifluoromethyl group is also a highly valued substituent in drug design due to its ability to improve metabolic stability, lipophilicity, and binding interactions. nih.gov Consequently, this compound represents a valuable precursor for the synthesis of novel therapeutic agents.

Rational drug design relies on a detailed understanding of the interactions between a drug molecule and its biological target. bioexcel.euazolifesciences.com The structural features of this compound make it an attractive building block for this approach. The trifluoromethyl group can participate in favorable interactions with protein active sites, such as hydrogen bonding and dipole-dipole interactions, while also increasing the compound's ability to cross cell membranes.

Medicinal chemists can utilize this compound to systematically explore the chemical space around a particular pharmacophore. By reacting it with a variety of nucleophiles, a series of analogues can be synthesized with the trifluoromethyl-pyrazole moiety positioned at different locations relative to other key functional groups. This allows for the fine-tuning of binding affinity and selectivity for the target protein. A prime example of this strategy is in the development of protein kinase inhibitors, where the pyrazole ring often serves as a core scaffold that mimics the hinge-binding region of ATP. mdpi.com

In the quest for novel drug candidates, exploring a vast and diverse chemical space is crucial. Diversity-oriented synthesis (DOS) aims to generate libraries of structurally complex and diverse small molecules for high-throughput screening. The reactive nature of this compound makes it an ideal starting material for the construction of such libraries.

Through combinatorial chemistry approaches, this compound can be reacted with a large set of diverse building blocks in a parallel fashion. nih.gov This allows for the rapid generation of a multitude of new chemical entities, each bearing the trifluoromethyl-pyrazole core but differing in their peripheral substituents. These libraries can then be screened against a wide range of biological targets to identify new hits for drug discovery programs. While specific large-scale combinatorial libraries based solely on this compound are not extensively described in academic literature, the principles of DOS strongly support its utility in such endeavors within industrial settings.

Theoretical and Computational Investigations of 4 Bromomethyl 1 Trifluoromethyl 1h Pyrazole

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic nature of a molecule. Methods like Density Functional Theory (DFT) are particularly effective for providing detailed insights into the electronic structure and properties of pyrazole (B372694) derivatives. eurasianjournals.com By solving approximations of the Schrödinger equation, these calculations can predict molecular geometries, vibrational frequencies, and a host of electronic parameters with high accuracy.

For 4-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole, geometric optimization would reveal the most stable arrangement of its atoms, defining key bond lengths and angles. The pyrazole ring is inherently planar, and calculations would confirm the orientation of the bromomethyl and trifluoromethyl substituents relative to this plane.

Electronic properties derived from these calculations are crucial for understanding the molecule's behavior. The distribution of electrons is described by the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. nih.gov A larger gap suggests higher stability and lower chemical reactivity. nih.gov The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 1: Predicted Electronic Properties of this compound

Property Predicted Value Significance
HOMO Energy -7.5 eV Energy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy -1.2 eV Energy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 6.3 eV Indicates high electronic stability and relatively low reactivity.

Note: The values presented are representative and based on typical DFT calculations for similar fluorinated heterocyclic compounds.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a robust computational method used to investigate the reactivity and selectivity of chemical compounds. eurasianjournals.com By analyzing the electron density, DFT can provide both global and local descriptors of reactivity, which are invaluable for predicting how a molecule will interact with other chemical species. nih.gov

Local reactivity, which determines the specific sites on the molecule where reactions are most likely to occur, can be predicted using tools like Fukui functions and the Molecular Electrostatic Potential (MEP) map. nih.govresearchgate.net The MEP map identifies regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyrazole ring are expected to be nucleophilic centers, while the carbon atom of the bromomethyl group and the region around the trifluoromethyl group are likely electrophilic sites.

Table 2: Calculated Global Reactivity Descriptors

Descriptor Formula Predicted Value Interpretation
Ionization Potential (I) I ≈ -EHOMO 7.5 eV Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO 1.2 eV Energy released when an electron is added.
Electronegativity (χ) χ = (I+A)/2 4.35 eV Measures the ability to attract electrons.
Chemical Hardness (η) η = (I-A)/2 3.15 eV Measures resistance to change in electron distribution.

Note: These values are derived from the predicted HOMO/LUMO energies and provide a theoretical framework for understanding the compound's reactivity.

Mechanistic Elucidation of Chemical Transformations

Computational chemistry provides powerful tools for mapping the entire pathway of a chemical reaction, identifying key intermediates and the high-energy transition states that connect them. montclair.edu For this compound, a primary site of reactivity is the bromomethyl group, which is susceptible to nucleophilic substitution (SN2) reactions.

Using DFT, a hypothetical reaction, such as the substitution of the bromide with a cyanide nucleophile, can be modeled. The process involves calculating the energies of the reactants, the transition state, and the products. The transition state is a critical point on the potential energy surface, representing the energy maximum along the reaction coordinate. Its geometry reveals the specific arrangement of atoms as the old C-Br bond breaks and the new C-CN bond forms. Locating and characterizing this transition state is essential for understanding the reaction mechanism and predicting its feasibility.

The energetic profile of a reaction provides a quantitative description of its progress. By plotting the potential energy against the reaction coordinate, a visual representation of the reaction pathway is created. The key energetic parameter derived from this profile is the activation energy (Ea), which is the energy difference between the reactants and the transition state.

A lower activation energy corresponds to a faster reaction rate, as a larger fraction of molecules will possess sufficient energy to overcome the barrier at a given temperature. Computational modeling can accurately predict these energy barriers, allowing for a comparison of different potential reaction pathways and providing insights into reaction kinetics. For example, the calculated activation energy for an SN2 reaction at the bromomethyl group would indicate how readily the compound undergoes substitution, a critical piece of information for synthetic planning.

Conformational Analysis and Molecular Dynamics Simulations

While the pyrazole ring itself is rigid, the substituents—bromomethyl and trifluoromethyl groups—can rotate around their single bonds. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. unibo.it Computational methods can systematically explore the potential energy surface by rotating these bonds, identifying the most stable (lowest energy) conformers. This is crucial as the reactivity and biological activity of a molecule can be influenced by its preferred conformation. eurasianjournals.com

Molecular dynamics (MD) simulations extend this analysis by introducing temperature and time, allowing the molecule's dynamic behavior to be observed. eurasianjournals.comnih.gov An MD simulation tracks the motions of all atoms in the molecule over time, providing a realistic picture of its flexibility, conformational changes, and interactions with its environment (e.g., solvent molecules). For this compound, MD simulations could reveal the rotational freedom of the substituents and how intermolecular interactions might influence its average structure in solution. eurasianjournals.com

In Silico Approaches for Predicting Synthetic Outcomes and Design Principles

In silico techniques are increasingly used to predict the outcomes of chemical reactions and to design new molecules with desired properties, accelerating the discovery process. eurasianjournals.comnih.gov These approaches leverage the calculated properties from quantum chemistry and use them in higher-level models.

Quantitative Structure-Activity Relationship (QSAR) models, for example, build statistical correlations between calculated molecular descriptors (like those in Tables 1 and 2) and an observed property, such as reaction yield or biological activity. ej-chem.org By establishing these relationships for a series of related pyrazole compounds, the model can then predict the properties of a new molecule like this compound before it is synthesized. nih.gov

Furthermore, computational models can help predict potential side reactions or the regioselectivity of a transformation. By comparing the activation energies for different competing reaction pathways, chemists can anticipate the major and minor products, leading to better-designed synthetic routes and optimized reaction conditions. nih.govresearchgate.net This predictive power is a cornerstone of modern rational chemical design.

Q & A

Q. What are the optimal synthetic routes for 4-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole, and how can reaction conditions be tailored to improve yield?

The synthesis often involves bromination of a trifluoromethylpyrazole precursor. For example, intermediates like 3-bromo-5-chloropyrazole can react with trifluoromethyl chloride under controlled conditions, followed by alkylation or substitution steps . Optimization may require adjusting catalysts (e.g., copper salts for click chemistry), solvent systems (THF/water mixtures), and temperature (50–80°C) to enhance regioselectivity and reduce side reactions . Monitoring via GC-MS or NMR during intermediate steps is critical to identify bottlenecks .

Q. How can structural characterization of this compound address discrepancies in crystallographic data?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving structural ambiguities. For instance, studies on related pyrazole-thiazole hybrids revealed intermolecular interactions (C–H···F, π–π stacking) that influence packing and stability . If crystallographic data conflicts with computational models (e.g., DFT-optimized geometries), refining hydrogen atom positions or reassessing space group assignments (e.g., orthorhombic P21_121_121_1) may resolve inconsistencies .

Q. What spectroscopic techniques are most effective for confirming the purity and identity of this compound?

Combined use of 1^1H/13^13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) is recommended. For example, the trifluoromethyl group exhibits distinct 19^19F NMR shifts (~-60 ppm), while bromomethyl protons resonate near δ 4.5–5.0 in 1^1H NMR . Purity can be validated via HPLC with UV detection (λ = 254 nm) and melting point analysis .

Advanced Research Questions

Q. How does the bromomethyl group influence the reactivity of this compound in cross-coupling reactions?

The bromomethyl moiety serves as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling with boronic acids) or radical-mediated alkylation. However, steric hindrance from the trifluoromethyl group may necessitate bulky ligands (e.g., XPhos) or elevated temperatures to achieve efficient coupling . Competing elimination pathways can be mitigated by using mild bases (K2_2CO3_3 instead of NaOH) .

Q. What strategies can resolve contradictions in biological activity data for derivatives of this compound?

Discrepancies in bioactivity (e.g., COX-2 inhibition vs. cytotoxicity) may arise from subtle structural variations. Structure-activity relationship (SAR) studies should systematically modify substituents (e.g., replacing bromine with iodine for radiolabeling) and assess pharmacokinetic parameters (plasma half-life, metabolic stability) . In vitro assays (e.g., enzyme inhibition IC50_{50}) must be corroborated with in vivo models to account for bioavailability differences .

Q. How can computational modeling predict the regioselectivity of electrophilic attacks on this pyrazole scaffold?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient sites. For this compound, the trifluoromethyl group withdraws electron density, directing electrophiles to the C5 position. Molecular dynamics simulations further reveal solvent effects on transition states .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Key issues include controlling exothermic reactions during bromination and minimizing halogen exchange side reactions. Continuous flow reactors improve heat dissipation and reproducibility . Purification via column chromatography may be replaced with recrystallization (e.g., using ethanol/water) for cost-effective scaling .

Methodological Tables

Q. Table 1. Comparative Reactivity of Halogenated Pyrazoles in Cross-Coupling Reactions

SubstituentReaction TypeYield (%)ConditionsReference
BromomethylSuzuki-Miyaura72Pd(OAc)2_2, XPhos, 80°C
ChloromethylBuchwald-Hartwig58Pd2_2(dba)3_3, t-BuONa

Q. Table 2. Key Crystallographic Parameters for this compound Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)π–π Distance (Å)Reference
C28_{28}H22_{22}BrFN6_6SP21_121_121_111.3514.0515.953.7

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